

An In-depth Technical Guide to Octyl Octanoate: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: Octyl octanoate

Cat. No.: B1197113

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Abstract

Octyl octanoate, the ester of octanol and octanoic acid, is a versatile compound with significant applications in the pharmaceutical, cosmetic, and flavor industries. Its properties as an emollient, solvent, and penetration enhancer make it a valuable excipient in topical and transdermal drug delivery systems. This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis methodologies, and analytical characterization of **octyl octanoate**. Detailed experimental protocols for its synthesis via Fischer esterification and lipase-catalyzed reaction are presented, alongside a thorough analysis of its spectroscopic data.

Chemical Structure and Identification

Octyl octanoate is chemically known as **octyl octanoate** and is also referred to as octyl caprylate. It is the ester formed from the condensation of octanoic acid and 1-octanol.^[1]

Structural Formula:



Molecular Formula: $\text{C}_{16}\text{H}_{32}\text{O}_2$

SMILES: CCCCCCCCOC(=O)CCCCCCC^[2]

InChI Key: DJNTZVRUYMHBTD-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of **octyl octanoate** is provided in Table 1. This data is essential for formulation development and quality control.

Property	Value	Reference
Molecular Weight	256.42 g/mol	[2]
Appearance	Colorless liquid	[3]
Odor	Fruity, oily, coconut-like	[2][3]
Melting Point	-18 °C	[4]
Boiling Point	307 °C	[4]
Density	0.859 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.435	[4]
Solubility	Insoluble in water; soluble in organic solvents	[1]
logP (octanol/water)	~6.9 (estimated)	

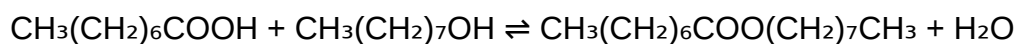
Synthesis of Octyl Octanoate

Octyl octanoate can be synthesized through several methods, with the most common being Fischer esterification and enzyme-catalyzed esterification.

Fischer Esterification

This classic method involves the reaction of octanoic acid with octanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is driven to completion by removing the water formed during the reaction.[5][6][7]

Reaction:



Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine octanoic acid (1.0 equivalent), 1-octanol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.
- **Reaction:** Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.
- **Work-up:** Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **octyl octanoate**. The product can be further purified by vacuum distillation.

Lipase-Catalyzed Synthesis

Enzymatic synthesis offers a milder and more selective alternative to acid-catalyzed esterification. Lipases, such as those from *Candida antarctica* or *Rhizopus arrhizus*, can efficiently catalyze the formation of **octyl octanoate**.^{[8][9][10]}

Experimental Protocol:

- **Reaction Setup:** In a screw-capped vial, combine octanoic acid (1.0 equivalent) and 1-octanol (1.0 equivalent).
- **Enzyme Addition:** Add an immobilized lipase (e.g., Novozym 435, 10% by weight of the substrates). The reaction is typically performed in a solvent-free system or in a non-polar organic solvent like hexane.

- **Reaction:** Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking.
- **Monitoring:** Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- **Work-up and Purification:** Once the reaction reaches equilibrium or completion, separate the immobilized enzyme by filtration. The product can be purified from the unreacted substrates by vacuum distillation or column chromatography.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of **octyl octanoate**.

Spectroscopic Characterization

The structure and purity of synthesized **octyl octanoate** can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (400 MHz, CDCl_3): δ 4.05 (t, J = 6.7 Hz, 2H, -O-CH₂-), 2.28 (t, J = 7.5 Hz, 2H, -CH₂-COO-), 1.61 (p, J = 7.1 Hz, 4H), 1.28 (m, 20H), 0.88 (t, J = 6.8 Hz, 6H, -CH₃).

^{13}C NMR (100 MHz, CDCl_3): δ 173.9 (-COO-), 64.4 (-O-CH₂-), 34.4, 31.8, 31.6, 29.2, 29.1, 28.6, 25.9, 25.1, 22.6, 14.1 (-CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **octyl octanoate** exhibits a strong characteristic absorption band for the ester carbonyl group (C=O) at approximately 1740 cm^{-1} . Other significant peaks include the C-O stretching vibrations around 1170 cm^{-1} and the C-H stretching of the alkyl chains in the 2850-2960 cm^{-1} region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **octyl octanoate** will show a molecular ion peak ($[M]^+$) at $m/z = 256$. The fragmentation pattern is characteristic of long-chain esters, with prominent peaks resulting from the cleavage of the ester linkage and McLafferty rearrangement.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Workflow for Spectroscopic Analysis:

Caption: Workflow for the spectroscopic analysis of **octyl octanoate**.

Applications in Drug Development

Octyl octanoate's lipophilic nature and low toxicity make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.[\[1\]](#)

- **Emollient and Skin-Conditioning Agent:** In creams and lotions, it helps to soften and soothe the skin.[\[1\]](#)
- **Solvent:** It can be used to dissolve lipophilic active pharmaceutical ingredients (APIs).[\[1\]](#)
- **Penetration Enhancer:** **Octyl octanoate** can enhance the permeation of drugs through the stratum corneum, the outermost layer of the skin.[\[1\]](#) It is a component in microemulsion-based topical drug delivery systems designed to improve drug absorption.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Safety and Handling

Octyl octanoate is generally considered to be a safe and non-toxic ingredient for its intended uses in cosmetics and as a flavoring agent.[\[19\]](#) Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling the compound.

Conclusion

This technical guide has provided a detailed overview of the structural, physical, and chemical properties of **octyl octanoate**. The experimental protocols for its synthesis and a comprehensive guide to its spectroscopic characterization offer valuable resources for researchers and scientists. Its established role as a versatile excipient highlights its importance in the development of advanced drug delivery systems.

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